Phe-Pro

Übersicht

Beschreibung

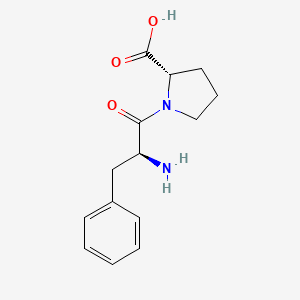

Phe-Pro is a dipeptide with the empirical formula C14H18N2O3 and a molecular weight of 262.30 . It is a compound that is commonly found in nature and has been studied for its various properties and potential applications .

Synthesis Analysis

The synthesis of peptides related to this compound involves the incorporation of a C-terminal methyl ester in place of the boronic acid . The synthesis process is designed to explore the impact of different N-terminal blocking groups on the binding affinity to human thrombin . The nature of the N-terminal blocking group, such as Boc (tert-butyloxycarbonyl), significantly affects the peptide’s affinity for thrombin .Molecular Structure Analysis

The molecular structure of this compound and related peptides has been analyzed through 1H-NMR studies and X-ray crystallography . The peptide portion containing D-Phe-Pro has a secondary structure in aqueous solutions, which is consistent with the structure observed when complexed with thrombin in protein crystal structures .Chemical Reactions Analysis

The interaction of this compound with human thrombin can be considered a chemical reaction where the peptide acts as an inhibitor. The binding of the peptide to thrombin is influenced by the N-terminal blocking group, which can lead to different binding affinities.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are closely related to its structure and the interactions it undergoes with thrombin. The peptide exhibits a secondary structure in solution, which contributes to its binding affinity.Wissenschaftliche Forschungsanwendungen

Metabolism in Intestinal Models

The dipeptide Phe-Pro has been studied for its metabolism in Caco-2 cell monolayers, a model for the small intestinal epithelium. This research revealed that this compound undergoes significant hydrolysis when passing from the apical to basolateral side of these cells, primarily due to the action of the enzyme prolidase. This study provides insight into the intracellular metabolic processes of this compound, including the impact of various inhibitors on its hydrolysis and transcellular transport, highlighting its relevance in intestinal metabolism and nutrient absorption processes (Hu et al., 1994).

Proteomic Analysis in Plant Tissues

In the field of plant proteomics, different extraction techniques have been critically evaluated for their efficiency in extracting proteins from recalcitrant plant tissues. One of these methods involves using phenol (Phe)-based extraction, which has shown to be particularly effective in extracting glycoproteins from tissues with high levels of soluble polysaccharides. This research underscores the utility of Phe in enhancing proteomic analyses of challenging plant tissues (Saravanan & Rose, 2004).

Enhancing Plate Heat Exchanger Performance

The application of this compound has also been explored in the context of enhancing the performance of plate heat exchangers (PHE). Studies have looked into the use of nanofluids in PHEs, demonstrating the potential of these fluids in improving heat transfer capabilities. This research provides insights into the optimization of heat exchangers, a critical component in various industrial processes (Kumar, Tiwari, & Ghosh, 2015).

Photocatalytic Hydrogen Evolution Interdisciplinary Research

Photocatalytic hydrogen evolution (PHE) is an interdisciplinary field that has seen significant advancements. Research in this area explores the interaction between various scientific disciplines, such as chemistry and material sciences, to innovate and enhance PHE technologies. This underscores the collaborative nature of research in PHE and its evolution over time (Yao, Hu, Zou, & Qu, 2022).

Inhibition of Virulence Factors in Bacteria

This compound, particularly in its cyclic form,cyclo(this compound), has been identified as a compound that inhibits the production of virulence factors in O1 El Tor Vibrio cholerae, a bacterium responsible for cholera. The study revealed that cyclo(this compound) reduces the transcription of the virulence regulator tcpPH, which in turn decreases the production of cholera toxin and toxin-coregulated pilus. This finding is significant for understanding bacterial pathogenesis and developing new therapeutic strategies (Bina & Bina, 2010).

Mitochondrial tRNA Gene Transcription

In the study of plant mitochondria, the transcription initiation site of the gene for tRNA(Phe) has been explored, highlighting its similarity to promoters of mitochondrial protein and rRNA coding genes in dicotyledonous plants. This research provides insights into the transcriptional regulation of mitochondrial genes, suggesting a common mechanism for the transcription of tRNAs, rRNAs, and mRNAs in plant mitochondria (Binder & Brennicke, 1993).

Chromophoric Substrates for Aspartic Proteinases

In the field of enzyme research, this compound has been utilized in the synthesis of chromogenic peptide substrates. These substrates are specifically designed for the study of aspartic proteinases, enzymes that play crucial roles in various biological processes. The design and characterization of these substrates provide valuable tools for understanding enzyme mechanisms and for potential therapeutic applications (Dunn et al., 1986).

Structural Analysis in Nuclear Hydrogen Systems

The Process Heat Exchanger (PHE), a crucial component in nuclear hydrogen systems, has been analyzed for its high-temperature structural integrity. This research is integral to the development and testing of components in Very High Temperature Reactors (VHTR), which are used for hydrogen production. The findings aid in designing more efficient and safe nuclear hydrogen systems (Song et al., 2011).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of the compound Phe-Pro, also known as Cyclo (this compound) or cFP, is biological membranes . Produced by the Vibrio species, this compound plays the dual roles of being a signaling molecule and a virulence factor .

Biochemical Pathways

This compound affects the lipid metabolism pathway . Specifically, the physiological blood concentration of this compound was added to the lipid accumulation model of HepG2 cells to decrease intracellular cholesterol and increase the expression of CYP7A1 and PPARα mRNA levels .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in intracellular cholesterol and an increase in the expression of CYP7A1 and PPARα mRNA levels in HepG2 cells . This compound is also a ligand for PPARα .

Biochemische Analyse

Biochemical Properties

Phe-Pro interacts with various enzymes, proteins, and other biomolecules. This suggests that this compound does not require any specific protein for its transport across membranes .

Cellular Effects

This compound influences cell function in several ways. As a signaling molecule, it can affect cell signaling pathways and gene expression . As a virulence factor, it can impact cellular metabolism and contribute to the pathogenicity of the Vibrio species .

Molecular Mechanism

The molecular mechanism of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is a diffusible molecule that does not require energy for transportation across biological membranes . This suggests that this compound is stable and does not degrade significantly over time .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux and metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues by simple diffusion . It does not require any specific transporters or binding proteins for its transport

Eigenschaften

IUPAC Name |

1-(2-amino-3-phenylpropanoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c15-11(9-10-5-2-1-3-6-10)13(17)16-8-4-7-12(16)14(18)19/h1-3,5-6,11-12H,4,7-9,15H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQJQNWXCSUVMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398993 | |

| Record name | Phe-Pro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7669-65-0 | |

| Record name | Phe-Pro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R)-1-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1587041.png)